molecular formula C20H40O2S B162388 Octadecyl thioglycolate CAS No. 10220-46-9

Octadecyl thioglycolate

Cat. No.: B162388
CAS No.: 10220-46-9
M. Wt: 344.6 g/mol
InChI Key: JQTFPHLEQLLQOT-UHFFFAOYSA-N
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Description

Octadecyl thioglycolate, also known as thioglycolic acid stearyl ester, is an organic compound with the molecular formula C20H40O2S. It is a derivative of thioglycolic acid, where the hydrogen atom of the thiol group is replaced by a stearyl group. This compound is primarily used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecyl thioglycolate is synthesized through the esterification of thioglycolic acid with stearyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of stearyl thioglycolate involves large-scale esterification processes. The reactants, thioglycolic acid and stearyl alcohol, are mixed in the presence of an acid catalyst and heated to the required temperature. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure ester.

Chemical Reactions Analysis

Types of Reactions: Octadecyl thioglycolate undergoes various chemical reactions, including:

    Oxidation: The thiol group in stearyl thioglycolate can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol and thiol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides or other electrophiles are used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Stearyl alcohol, thioglycolic acid.

    Substitution: Thioethers, various derivatives depending on the electrophile used.

Scientific Research Applications

Octadecyl thioglycolate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and thioethers.

    Biology: It is used in the study of enzyme mechanisms and protein modifications involving thiol groups.

    Industry: It is used in the production of cosmetics, particularly in hair care products, due to its ability to break disulfide bonds in hair proteins.

Mechanism of Action

The mechanism of action of stearyl thioglycolate involves its thiol group, which can interact with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications in protein structure and function. This interaction is particularly important in the context of enzyme inhibition and protein folding.

Comparison with Similar Compounds

    Thioglycolic Acid: The parent compound of stearyl thioglycolate, used in similar applications but lacks the hydrophobic stearyl group.

    Cetyl Thioglycolate: Another ester of thioglycolic acid with a shorter alkyl chain, used in similar applications but with different physical properties.

    Ethyl Thioglycolate: A lower molecular weight ester, used in organic synthesis and as a reagent in various chemical reactions.

Uniqueness: Octadecyl thioglycolate is unique due to its long hydrophobic stearyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in cosmetics and drug delivery systems.

Properties

IUPAC Name

octadecyl 2-sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H40O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-20(21)19-23/h23H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTFPHLEQLLQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065005
Record name Acetic acid, mercapto-, octadecyl ester
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Molecular Weight

344.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10220-46-9
Record name Stearyl thioglycolate
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Record name Octadecyl mercaptoacetate
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Record name Octadecyl thioglycolate
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Record name Acetic acid, 2-mercapto-, octadecyl ester
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Record name Acetic acid, mercapto-, octadecyl ester
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Record name Octadecyl mercaptoacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Stearyl thioglycolate interact with metal surfaces, and what is the significance of its molecular orientation?

A1: Stearyl thioglycolate forms a strong chemical bond with gold surfaces through the sulfur atom in its structure []. This interaction is stronger than typical wetting or hydrogen bonding seen with other adhesives. The long stearyl (C18) hydrocarbon tail of this molecule plays a crucial role in its function. Research shows these tails tend to "self-assemble" and pack closely together on the gold surface. While the tails are oriented and tilted slightly from the surface normal, the carbonyl group appears to lie parallel to the surface []. This specific orientation likely influences how other substances, like adhesives, interact with the Stearyl thioglycolate layer. This is crucial for its application as a coupling agent, enhancing the adhesion between the metal and the adhesive.

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